N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylthiophene-2-carboxamide
Description
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylthiophene-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyridine ring, a methoxyphenoxy group, and a thiophene carboxamide moiety, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-9-11-25-17(13)18(22)21-12-14-6-5-10-20-19(14)24-16-8-4-3-7-15(16)23-2/h3-11H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCSXNACADELPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylthiophene-2-carboxamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-(2-methoxyphenoxy)pyridine with a suitable thiophene carboxylic acid derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of nanocatalysts like magnesium oxide nanoparticles can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}acetamide
- N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide
Uniqueness
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
